molecular formula C23H28ClN3O6S B587975 rac trans-2-Hydroxy Glyburide CAS No. 586414-93-9

rac trans-2-Hydroxy Glyburide

Cat. No.: B587975
CAS No.: 586414-93-9
M. Wt: 510.002
InChI Key: PASKIAZVROHUGZ-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac trans-2-Hydroxy Glyburide is a biochemical compound with the molecular formula C23H28ClN3O6S and a molecular weight of 510.00. It is a derivative of Glyburide, a well-known sulfonylurea used in the treatment of type 2 diabetes mellitus. This compound is primarily used for research purposes, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac trans-2-Hydroxy Glyburide involves the reaction of Glyburide with specific reagents under controlled conditions. The detailed synthetic route typically includes the following steps:

    Starting Material: Glyburide is used as the starting material.

    Hydroxylation: The hydroxylation of Glyburide is achieved using appropriate hydroxylating agents.

    Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac trans-2-Hydroxy Glyburide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac trans-2-Hydroxy Glyburide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonylurea derivatives.

    Biology: The compound is used in biological research to study its effects on cellular processes and protein interactions.

    Medicine: Research on this compound contributes to understanding the pharmacological properties of Glyburide derivatives.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of rac trans-2-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on beta cells in the pancreas. By closing these channels, the compound increases intracellular potassium and calcium ion concentrations, leading to the stimulation of insulin secretion. This mechanism is similar to that of Glyburide, which is used to manage blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac trans-2-Hydroxy Glyburide is unique due to its specific hydroxylation at the trans-2 position, which may confer distinct pharmacological properties compared to other Glyburide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for research applications.

Properties

CAS No.

586414-93-9

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.002

IUPAC Name

5-chloro-N-[2-[4-[[(1S,2S)-2-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-8-16(24)14-18(21)22(29)25-13-12-15-6-9-17(10-7-15)34(31,32)27-23(30)26-19-4-2-3-5-20(19)28/h6-11,14,19-20,28H,2-5,12-13H2,1H3,(H,25,29)(H2,26,27,30)/t19-,20-/m0/s1

InChI Key

PASKIAZVROHUGZ-PMACEKPBSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3O

Synonyms

rel-5-Chloro-N-[2-[4-[[[[[(1R,2R)-2-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.